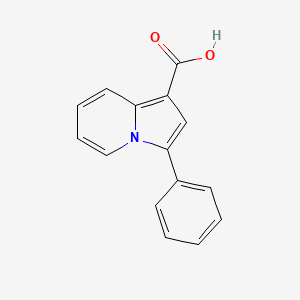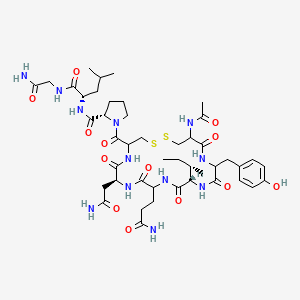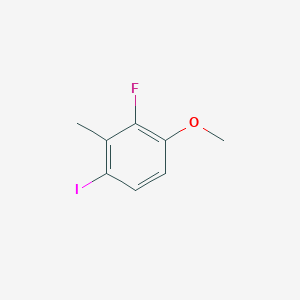
(2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol: is an organic compound with a complex structure that includes a benzyl ether, a chloro substituent, and a fluorine atom on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of a phenol group with a benzyl group, followed by halogenation and subsequent functional group transformations. For example, the synthesis might start with 2-chloro-5-fluorophenol, which undergoes benzylation to form 2-(benzyloxy)-5-fluorophenol. This intermediate can then be chlorinated to introduce the chloro substituent at the 3-position, followed by reduction to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and reaction time would be critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features could be optimized to enhance binding affinity to biological targets, potentially leading to new therapeutic agents .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding properties, affecting its interaction with molecular targets .
Comparison with Similar Compounds
Benzyl alcohol: A simpler analog with a hydroxyl group attached to a benzyl group.
(2-(Benzyloxy)-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a chloro and fluoro substituent.
(3-Chloro-4-ethoxyphenyl)methanol: Contains an ethoxy group and a chloro substituent.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, along with the benzyloxy group, makes it a valuable intermediate for further chemical transformations and applications .
Properties
Molecular Formula |
C14H12ClFO2 |
|---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
(3-chloro-5-fluoro-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12ClFO2/c15-13-7-12(16)6-11(8-17)14(13)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
InChI Key |
GREIGBSQJFFXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14029292.png)
![2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)






![N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14029320.png)

![(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14029324.png)

